{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl and isopropyl groups, connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazole Rings: The initial step involves the cyclization of hydrazine with 1,3-diketones to form the pyrazole rings.
Substitution Reactions: The pyrazole rings are then subjected to alkylation reactions using methyl iodide and isopropyl bromide to introduce the methyl and isopropyl groups.
Coupling Reaction: The final step involves the coupling of the substituted pyrazole rings using a methylene bridge, typically achieved through a nucleophilic substitution reaction using formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkyl-substituted pyrazole derivatives.
Scientific Research Applications
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-isopropylpyrazole: Similar structure but lacks the methylene bridge.
1-Methyl-3,5-diisopropylpyrazole: Contains isopropyl groups at different positions.
1,3,5-Trimethylpyrazole: Contains three methyl groups instead of a combination of methyl and isopropyl groups.
Uniqueness
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern and the presence of a methylene bridge connecting two pyrazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-10(2)18-11(3)12(8-16-18)7-14-9-13-5-6-15-17(13)4/h5-6,8,10,14H,7,9H2,1-4H3 |
InChI Key |
JBRAKHNMFZMYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCC2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.